N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE is a complex organic compound that features a unique combination of benzodioxin, thiophene, oxadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved by cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling Reactions: The thiophene and piperidine units are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxin moiety can undergo oxidation to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound could be used in the design of novel organic materials with specific electronic or optical properties.
Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE: A simpler analog lacking the thiophene and oxadiazole moieties.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)]PIPERIDIN-1-YL}ACETAMIDE: Lacking the oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring and thiophene moiety in N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE imparts unique electronic properties and potential biological activity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-19(22-16-1-2-17-18(11-16)28-9-8-27-17)12-25-6-3-14(4-7-25)20-23-24-21(29-20)15-5-10-30-13-15/h1-2,5,10-11,13-14H,3-4,6-9,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKDLSNIGDNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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